An In-Depth Technical Guide to Fluconazole (CAS No. 84437-12-7): Properties, Synthesis, and Safety
An In-Depth Technical Guide to Fluconazole (CAS No. 84437-12-7): Properties, Synthesis, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), assigned CAS number 84437-12-7, is a first-generation synthetic triazole antifungal agent that has become a cornerstone in the treatment of both systemic and superficial fungal infections.[1] Its development marked a significant advancement over earlier imidazole antifungals, offering an improved safety profile and predictable oral absorption, which facilitated its widespread clinical use.[1] This guide provides a comprehensive technical overview of Fluconazole, delving into its physicochemical properties, mechanism of action, synthesis, analytical methods, and critical safety protocols, tailored for professionals in research and drug development.
Physicochemical Properties
Fluconazole is a white to off-white crystalline powder.[2] Its molecular structure, featuring a difluorophenyl group and two triazole rings attached to a central propanol backbone, is key to its pharmacological activity.[2] The presence of fluorine atoms enhances its metabolic stability and pharmacological profile.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [2] |
| Molecular Weight | 306.27 g/mol | [2][3] |
| Melting Point | 137–141 °C | [2][3][4] |
| pKa | ~1.76 | [2] |
| LogP | 0.5 - 1.0 | [2][4] |
| Water Solubility | Slightly soluble | [4][5] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, and DMSO. | [3][6][7][8] |
| Appearance | White crystalline solid/powder | [2][4] |
Mechanism of Action: Targeting Fungal Ergosterol Synthesis
Fluconazole exerts its antifungal effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is a critical component in the biosynthesis of ergosterol, a vital molecule for maintaining the integrity and fluidity of the fungal cell membrane.
By disrupting the conversion of lanosterol to ergosterol, Fluconazole causes an accumulation of toxic 14-α-methyl sterols within the fungal cell. This accumulation alters membrane permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth (fungistatic effect) or, in some cases, leads to fungal cell death (fungicidal effect), particularly against organisms like Cryptococcus.[1] The selectivity of Fluconazole for the fungal P450 enzyme over its mammalian counterpart is a key factor in its favorable safety profile.[1]
Caption: Mechanism of action of Fluconazole.
Synthesis and Manufacturing
The synthesis of Fluconazole is a multi-step process that typically begins with 1,3-difluorobenzene. A common and well-documented route involves the creation of an epoxide intermediate, which is subsequently opened by a second triazole ring to form the final compound.
Experimental Protocol: A Generalized Synthetic Pathway
This protocol outlines the key steps in a common synthesis route for Fluconazole.
Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone
-
Suspend anhydrous aluminum trichloride in dichloromethane in a suitable reaction vessel.
-
Add 1,3-difluorobenzene to the suspension.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride while maintaining stirring.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[9]
-
Quench the reaction by carefully pouring the mixture into ice-cold water.[9]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[9]
Step 2: Synthesis of the Epoxide Intermediate
-
To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the α-chloro-2,4-difluoroacetophenone from the previous step.[9]
-
Heat the reaction mixture to approximately 60°C and stir for 3-4 hours.[9]
-
Upon completion, cool the reaction, add water, and extract the product with toluene.[9]
-
Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.[9]
Step 3: Synthesis of Fluconazole
-
The epoxide intermediate is reacted with 1,2,4-triazole in the presence of a base.
-
The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.
-
Progress is monitored by TLC.
-
Once complete, the mixture is cooled and poured into water to precipitate the crude Fluconazole.[9]
-
The solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fluconazole.[10]
Caption: Simplified synthetic workflow for Fluconazole.
Biological Activity and In Vitro Testing
The efficacy of Fluconazole is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[11]
Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12] Broth microdilution is a common reference method.[13][14]
General Protocol for Broth Microdilution:
-
Prepare a standardized inoculum of the fungal isolate.
-
Serially dilute Fluconazole in a microtiter plate containing a suitable broth medium (e.g., RPMI).
-
Add the fungal inoculum to each well.
-
Incubate the plate at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[13]
-
Determine the MIC by visually or spectrophotometrically identifying the lowest drug concentration that inhibits fungal growth by a predefined percentage (typically ≥50% for azoles against yeasts).[11][15]
Representative Biological Activity Data (MIC)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.5 | ≤2 |
| Candida parapsilosis | 2 | 2 |
| Candida tropicalis | 2 | 2 |
| Candida glabrata | - | 32 |
| Candida krusei | - | ≥64 |
| Data compiled from reference[16]. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. |
Safety and Handling
As a pharmacologically active material, proper handling of Fluconazole in a research or manufacturing setting is crucial to minimize exposure and ensure personnel safety.[17]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed.[18][19][20] The oral LD50 in rats is approximately 1271 mg/kg.[20][21][22]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[19][20]
-
Organ Toxicity: May cause damage to the liver through prolonged or repeated exposure.[18]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, such as weighing or particle sizing, a ventilated enclosure or local exhaust ventilation is recommended.[17][19][20]
-
Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.[17][19][20]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[17][20]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH/MSHA-approved respirator with a particulate filter.[18][20]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[17][19]
First Aid Measures
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[19][20]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[19][20]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[19][20]
-
If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[19]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][19]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[19]
Regulatory and Quality Standards
Fluconazole is listed as a reference standard in major pharmacopoeias, ensuring its quality and purity for pharmaceutical use. These standards are critical for drug development, manufacturing, and quality control.
-
United States Pharmacopeia (USP): Fluconazole is an official USP Reference Standard.
-
European Pharmacopoeia (EP): It is also available as an EP Reference Standard.
-
British Pharmacopoeia (BP): Fluconazole is a BP Reference Standard.[23]
Conclusion
Fluconazole remains a vital tool in the antifungal armamentarium. Its well-characterized physicochemical properties, defined mechanism of action, and established synthetic routes make it a subject of continued interest for researchers in medicinal chemistry and drug development. A thorough understanding of its biological activity, coupled with stringent adherence to safety and handling protocols, is paramount for its effective and safe use in the laboratory and beyond. The availability of pharmacopoeial reference standards underscores its importance and ensures the consistency required for high-quality research and pharmaceutical production.
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